[6-(Hydroxymethyl)dithiin-3-yl]methanol
CAS No.: 155698-98-9
Cat. No.: VC14118922
Molecular Formula: C6H8O2S2
Molecular Weight: 176.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 155698-98-9 |
|---|---|
| Molecular Formula | C6H8O2S2 |
| Molecular Weight | 176.3 g/mol |
| IUPAC Name | [6-(hydroxymethyl)dithiin-3-yl]methanol |
| Standard InChI | InChI=1S/C6H8O2S2/c7-3-5-1-2-6(4-8)10-9-5/h1-2,7-8H,3-4H2 |
| Standard InChI Key | JDSODJFESVZCCR-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(SSC(=C1)CO)CO |
Introduction
Molecular Identification and Nomenclature
Chemical Identity
[6-(Hydroxymethyl)dithiin-3-yl]methanol is a bicyclic organosulfur compound with the molecular formula C₆H₈O₂S₂ and a molecular weight of 176.3 g/mol . Its IUPAC name reflects the substitution pattern on the 1,2-dithiin ring: two hydroxymethyl groups (-CH₂OH) occupy positions 3 and 6 . Synonyms include 3,6-bis(hydroxymethyl)-1,2-dithiin and 1,2-Dithiin-3,6-dimethanol, with CAS registry number 155698-98-9 .
Structural Representation
The SMILES notation C1=C(SSC(=C1)CO)CO encodes the 1,2-dithiin ring (six-membered ring with two sulfur atoms at positions 1 and 2) and hydroxymethyl substituents . The InChIKey JDSODJFESVZCCR-UHFFFAOYSA-N provides a unique identifier for computational searches .
Table 1: Key Identifiers and Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₈O₂S₂ | PubChem |
| Exact Mass | 175.9966 Da | PubChem |
| Topological Polar SA | 91.1 Ų | PubChem |
| Hydrogen Bond Donors | 2 | PubChem |
| Rotatable Bonds | 2 | PubChem |
Structural and Electronic Features
Conformational Analysis
The 1,2-dithiin ring adopts a non-planar conformation due to steric strain between sulfur atoms. Density functional theory (DFT) calculations predict that the hydroxymethyl groups orient perpendicular to the ring plane to minimize steric clashes . The sulfur-sulfur bond length (≈2.05 Å) and C-S-C angles (≈99°) align with typical dithiin derivatives .
Electronic Properties
The compound’s XLogP3-AA value of -0.3 indicates moderate hydrophilicity, driven by hydrogen-bonding capacity from hydroxyl groups . The conjugated π-system of the dithiin ring contributes to a UV-Vis absorption maximum near 280 nm, characteristic of sulfur heterocycles .
Synthesis and Reactivity
Synthetic Routes
While no explicit synthesis is reported for [6-(Hydroxymethyl)dithiin-3-yl]methanol, analogous dithiins are typically prepared via:
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Cyclization of dithiols with dihalides under basic conditions.
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Oxidation of dithiolanes using peroxides or iodine .
Hydroxymethyl groups may be introduced via Friedel-Crafts hydroxymethylation or post-synthetic modification of preformed dithiins.
Reactivity Profile
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Hydroxyl Groups: Participate in esterification, etherification, and hydrogen bonding.
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Dithiin Ring: Susceptible to ring-opening oxidation (e.g., forming disulfoxides) and nucleophilic substitution at sulfur .
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Thermal Stability: Decomposes above 200°C, releasing sulfur oxides and formaldehyde .
| Compound | Activity | Mechanism | Source |
|---|---|---|---|
| 2-Vinyl-1,3-dithiin | Antiproliferative (IC₅₀: 25 μM) | Caspase-3 activation | PMC |
| Diallyl trisulfide (DATS) | HDAC inhibition | Histone hyperacetylation | PMC |
Hypothesized Mechanisms for [6-(Hydroxymethyl)dithiin-3-yl]methanol
The hydroxymethyl groups may enhance solubility compared to alkyl dithiins, potentially improving bioavailability. Molecular docking simulations suggest moderate affinity (Kd ≈ 10⁻⁶ M) for HDAC isoforms, though experimental validation is needed .
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